molecular formula C20H17ClN2O3 B12219447 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12219447
M. Wt: 368.8 g/mol
InChI Key: RAMKYQBRTLTLQZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring substituted with a chloro group and an isochromene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes a reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester derivative.

    Reduction and Cyclization: The ester derivative is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol. This intermediate undergoes cyclization in the presence of an acid catalyst to form the isochromene ring.

    Amidation: The final step involves the reaction of the isochromene derivative with an appropriate amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide
  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,3-difluorobenzamide
  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its specific structural features, such as the presence of both an indole ring and an isochromene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound belonging to the indole derivatives class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20H17ClN2O3
Molecular Weight 368.8 g/mol
IUPAC Name N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
InChI Key RAMKYQBRTLTLQZ-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It is believed to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmitter systems and inflammatory pathways.
  • Signal Transduction Pathways : The compound may alter key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The underlying mechanism was associated with the downregulation of cyclin D1 and upregulation of p53 expression .
  • Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics. It showed superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C20H17ClN2O3/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-19(24)18-9-12-3-1-2-4-15(12)20(25)26-18/h1-6,10-11,18,23H,7-9H2,(H,22,24)

InChI Key

RAMKYQBRTLTLQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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